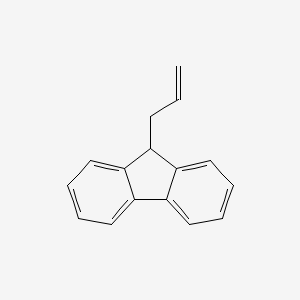

(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid (Fmoc-L-Nle(6-OtBu)-OH)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid (Fmoc-L-Nle(6-OtBu)-OH) is a synthetic amino acid that has been used in a variety of laboratory experiments. It is a versatile reagent that can be used in a variety of chemical reactions, including peptide synthesis, protein labeling, and enzyme inhibition. In addition, Fmoc-L-Nle(6-OtBu)-OH has been used in biochemistry and molecular biology to study enzyme structure, enzyme activity, and protein-protein interactions. This article will provide an overview of Fmoc-L-Nle(6-OtBu)-OH, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

Peptide Synthesis and Drug Design

The process of solid-phase peptide synthesis (SPPS) often utilizes Fmoc-protected amino acids, such as "(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid," due to their efficiency in creating peptides for therapeutic uses. A review on related impurities in peptide medicines highlights the critical role of SPPS in developing peptide-based drugs. This method's precision allows for the creation of complex peptides with potential therapeutic benefits, underscoring the importance of Fmoc-protected amino acids in modern medicine (D'Hondt et al., 2014).

Bioactivity and Therapeutic Potential

The bioactivity of peptides synthesized using compounds like Fmoc-L-Nle(6-OtBu)-OH is a subject of extensive research, particularly in the context of developing new therapies. For instance, research on the chemistry and bioactivity of various natural compounds, such as Flos Magnoliae, demonstrates the therapeutic potential of natural and synthetic peptides in treating conditions like rhinitis and sinusitis. These studies suggest a broader applicability in exploring anti-inflammatory and antimicrobial properties of synthesized peptides (Shen et al., 2008).

Advanced Polymer Materials

Highly branched polymers based on poly(amino acid)s, including those synthesized with Fmoc-protected amino acids, are being investigated for biomedical applications, such as drug and gene delivery systems. The unique properties of these polymers, derived from their amino acid composition, offer promising avenues for creating more effective and targeted therapeutic delivery mechanisms (Thompson & Scholz, 2021).

Environmental and Food Safety

In a different application, the study of ozone for degradation of mycotoxins in food reviews how advanced oxidative processes, which could involve peptide-based catalysts synthesized using Fmoc-protected amino acids, are utilized to improve food safety. Such applications demonstrate the compound's indirect contribution to enhancing oxidative processes for degrading contaminants in food products (Afsah-Hejri et al., 2020).

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO5/c1-25(2,3)31-15-9-8-14-22(23(27)28)26-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,26,29)(H,27,28)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVAEFIVCBTPPD-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-Bromo-2-fluorophenyl)methyl]pyrrolidine](/img/structure/B6307933.png)

![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)

![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)

![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1-phenylpropan-2-amine, 97%](/img/structure/B6307973.png)

![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)